molecular formula C11H12N2S.ClH<br>C11H13ClN2S B000459 Levamisole hydrochloride CAS No. 16595-80-5

Levamisole hydrochloride

カタログ番号: B000459
CAS番号: 16595-80-5
分子量: 240.75 g/mol
InChIキー: LAZPBGZRMVRFKY-HNCPQSOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levamisole hydrochloride (C₁₁H₁₂N₂S·HCl, molecular weight 240.75 g/mol) is a chiral imidazothiazole derivative with the IUPAC name (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride . It exists as a white crystalline powder with a solubility of 210 g/L in water at 20°C . Its stereospecificity is critical, as the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is less potent .

Primarily used as a broad-spectrum anthelmintic, it targets nicotinic acetylcholine receptors in nematodes, causing spastic paralysis and expulsion . It also exhibits immunomodulatory properties, enhancing T-cell activation, macrophage phagocytosis, and antibody production in immunosuppressed states . Clinically, it is employed in veterinary medicine for parasitic infections and historically in humans for colorectal cancer and autoimmune conditions .

準備方法

Synthetic Routes and Reaction Conditions: Levamisole Hydrochloride is synthesized from L-tetramisole. The process involves dissolving L-tetramisole in acetone, adding sodium selenite, and decolorizing with activated carbon. Dry hydrogen chloride gas is then introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain this compound .

Industrial Production Methods: In industrial settings, L-tetramisole is dissolved in isopropanol, followed by the addition of an antioxidant. The mixture is decolorized with activated carbon, filtered, and hydrogen chloride gas is introduced under stirring. The pH is controlled at 4-5, and the final product is separated and purified .

化学反応の分析

Oxidation Reactions

Levamisole hydrochloride undergoes oxidation under acidic conditions, with bromamine-T (BAT) serving as a common oxidizing agent.

Key Findings from Kinetic Studies

  • Stoichiometry : A 1:1 molar ratio is observed between this compound and BAT in hydrochloric acid medium .
  • Products : Oxidation yields levamisole S-oxide , confirmed via GC-MS analysis (molecular ion peak at m/z = 220) .
  • Reaction Order :
    • First-order dependence on [BAT] and [levamisole] .
    • Fractional-order (0.4) dependence on [H⁺] .

Mechanistic Pathway

  • Acid-Catalyzed Activation : BAT reacts with HCl to form hypobromous acid (HOBr) .
  • Electrophilic Attack : HOBr oxidizes the sulfur atom in levamisole’s thiazole ring, forming S-oxide .

Kinetic Parameters

ParameterValueConditionsSource
Rate constant (k)3.40 × 10⁻⁴ s⁻¹[BAT] = 10⁻³ M, 303 K
Activation energy (Eₐ)58.2 kJ/molTemperature range: 298–323 K
ΔH‡ (Enthalpy of activation)55.8 kJ/mol
ΔS‡ (Entropy of activation)−120 J/mol·K

Electrochemical Oxidation

Cyclic voltammetry studies reveal pH-dependent oxidation behavior:

  • pH 1–7 : Oxidation occurs via a single irreversible peak at ~1.1 V (vs. Ag/AgCl) .
  • Mechanism : Proton-coupled electron transfer (PCET) involving the thiazole sulfur atom .

Peak Current vs. pH

pHPeak Potential (V)Oxidation Current (µA)
1.21.0512.4
6.81.129.8
8.01.108.2

Acetylation Reactions

This compound reacts with acetylating agents under specific conditions:

Reaction with Heroin HCl

  • Conditions : Alumina (basic, 4% H₂O) as catalyst, 24 hours at 25°C .
  • Product : Acetyllevamisole , confirmed via GC-MS (m/z = 246) .

Key Observations

  • Yield : ~85% under optimized conditions .
  • Side Products : Trace amounts of N-acetyllevamisole due to competing amine acetylation .

Stability in Solution

This compound degrades under alkaline conditions:

  • pH 7.5 : 10% degradation within 4 hours at 37°C .
  • Primary Degradation Pathway : Hydrolysis of the imidazothiazole ring .

Degradation Kinetics

pHDegradation Rate (k, h⁻¹)Half-life (h)
1.20.0012577
6.80.02527.7

Interaction with Metal Ions

  • Ru³⁺ Catalysis : RuCl₃ accelerates BAT-mediated oxidation by facilitating HOBr generation .
  • Cu²⁺ Inhibition : Copper ions form stable complexes with levamisole, reducing oxidative reactivity .

Photodegradation

Exposure to UV light (254 nm) induces C–S bond cleavage in the thiazole ring, yielding phenylimidazole derivatives .

科学的研究の応用

Immunomodulatory Effects

Levamisole is recognized for its ability to enhance immune responses. It stimulates T-cell activation, increases antibody production, and enhances macrophage activity. These effects make it a candidate for treating immune-mediated diseases.

  • Research Findings:
    • A study indicated that levamisole could restore immune function in patients with rheumatoid arthritis, improving their clinical outcomes .
    • In vitro studies demonstrated that levamisole enhances the cytotoxic effects of chemotherapy agents like fluorouracil against tumor cells, leading to increased apoptosis in cancerous cells .

Cancer Treatment

Levamisole has been extensively studied as an adjunctive treatment in various cancers, particularly colorectal cancer.

  • Clinical Applications:
    • Levamisole combined with fluorouracil has shown improved survival rates in patients with stage III colon cancer .
    • Its mechanism appears to involve modulation of immune responses rather than direct cytotoxic effects on tumor cells. This dual action enhances the overall efficacy of chemotherapy regimens .

Table 1: Summary of Clinical Studies on Levamisole in Cancer Treatment

Study TypeCancer TypeTreatment RegimenOutcome
Randomized Controlled TrialColorectal CancerLevamisole + FluorouracilImproved survival rates
Phase II TrialVarious CancersLevamisole + ChemotherapyEnhanced immune response
In Vitro StudyTumor Cell LinesLevamisole + FluorouracilIncreased apoptosis

Veterinary Applications

In veterinary medicine, levamisole is primarily used for treating gastrointestinal nematodes in livestock.

  • Efficacy Against Parasitic Infections:
    • Research has shown that levamisole effectively treats infections caused by Toxocara canis, a common parasite in dogs .
    • It is also utilized in aquaculture to combat parasitic infections such as Microcotyle sebastis in fish. Recent studies reported successful outcomes with oral administration methods .

Table 2: Veterinary Applications of Levamisole

Animal TypeApplicationEfficacy Rate
CattleGastrointestinal roundwormsHigh efficacy
DogsToxocara canisEffective treatment
FishMicrocotyle sebastisUp to 41.6% efficacy

Safety and Adverse Effects

Despite its therapeutic benefits, levamisole has been associated with serious side effects, including agranulocytosis, which led to its withdrawal from the U.S. market in 2000 . Monitoring and patient education are essential when using this compound.

類似化合物との比較

Levamisole hydrochloride’s unique dual anthelmintic-immunomodulatory profile differentiates it from other compounds. Below is a detailed comparison with key analogues:

Chemical and Pharmacokinetic Properties

Property Levamisole HCl Albendazole Mebendazole Ivermectin
Molecular Weight 240.75 g/mol 265.33 g/mol 295.29 g/mol 875.10 g/mol
Solubility (Water) 210 g/L Insoluble Insoluble Insoluble
Bioavailability 47% <5% 20-30% 90% (veterinary)
Mechanism Nicotinic receptor agonist; Immunomodulation Microtubule disruption Microtubule disruption Glutamate-gated Cl⁻ channel agonist

Efficacy Against Target Parasites

  • Levamisole HCl: Microcotyle sebastis (Korean rockfish): 100 mg/L minimum effective concentration (MEC) in vitro; 41.6% efficacy at 200 mg/kg orally . Parafilaria bovicola: 76% lesion reduction in cattle . Lagochilascaris minor: Limited efficacy in mice, with larval persistence post-treatment .
  • Nitroxynil :

    • Parafilaria bovicola : 93% lesion reduction, outperforming levamisole .
  • Mebendazole :

    • Synergistic use with levamisole in formulations (e.g., compound tablets), leveraging complementary mechanisms .

Resistance Profiles

  • Levamisole resistance is documented in Haemonchus contortus due to target-site mutations .
  • Benzimidazoles (e.g., albendazole) face widespread resistance linked to β-tubulin mutations .
  • Ivermectin resistance is emerging via P-glycoprotein overexpression .

生物活性

Levamisole hydrochloride, a synthetic derivative of the imidazothiazole class, is primarily known for its antihelminthic properties but has garnered attention for its diverse biological activities, particularly in immunomodulation. This article explores the multifaceted biological effects of levamisole, including its mechanisms of action, clinical applications, and research findings.

Levamisole exerts its biological effects through several mechanisms:

  • Nicotinic Acetylcholine Receptor Agonism : As an agonist at nicotinic acetylcholine receptors in nematodes, levamisole disrupts muscle function, leading to paralysis and death of the parasites .
  • Immunomodulatory Effects : Levamisole enhances both humoral and cellular immune responses. It stimulates T-cell activation and proliferation, increases natural killer (NK) cell activity, and augments macrophage functions such as phagocytosis and chemotaxis . Specifically, it preferentially activates T helper-1 cells, resulting in increased production of interleukin-2 (IL-2), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) .

Clinical Applications

Levamisole has been utilized in various clinical settings beyond its initial use as an antihelminthic agent:

  • Dermatology : Levamisole is employed to treat conditions like warts, lichen planus, and Behcet's disease. Studies have shown significant improvement in patients with chronic pyodermas and recurrent herpes infections when treated with levamisole .
  • Cancer Therapy : In oncology, levamisole is used as an adjuvant therapy alongside fluorouracil for colorectal cancer. Its role in modulating immune response is believed to enhance the efficacy of chemotherapy .
  • Autoimmune Disorders : Levamisole has shown promise in managing autoimmune conditions by restoring immune function. For instance, patients with oral lichen planus exhibited over 80% improvement after treatment with levamisole combined with corticosteroids .

Research Findings

Numerous studies have investigated the biological activity of levamisole:

Table 1: Summary of Key Research Findings on Levamisole

Study FocusFindingsReference
Immunomodulation in ChickensEnhanced delayed-type hypersensitivity response; improved survival rates in immunocompromised broilers
Treatment of Recurrent HerpesSignificant reduction in frequency and severity of herpes attacks; complete response in 33% of cases
Efficacy in Behcet's DiseaseTwo-thirds showed improvement in mucocutaneous manifestations; mixed results on uveitis
Cancer TherapyEnhanced immune response when used with fluorouracil; improved patient outcomes

Case Studies

  • Recurrent Herpes Genitalis : In a study involving 21 patients, those treated with levamisole showed a notable decrease in the frequency and severity of outbreaks compared to placebo .
  • Oral Lichen Planus : A clinical trial demonstrated that patients receiving levamisole experienced significant improvements after just two weeks of treatment, with sustained remission lasting up to 9.5 months .
  • Chronic Pyodermas : In patients with chronic skin infections resistant to other treatments, levamisole administration resulted in marked clinical improvement attributed to its stimulatory effects on T-cells .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of levamisole hydrochloride in different solvents?

  • Methodology : Use gravimetric or synthetic methods to measure solubility across temperatures (283.15–333.15 K). Solvents like methanol, ethanol, and DMSO are common. Validate data with thermodynamic models (e.g., NRTL, Wilson) to correlate solubility behavior .
  • Key Tools : High-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for melting properties, and powder X-ray diffraction (PXRD) to assess crystallinity .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) for plasma or tissue extracts. Sample preparation involves solid-phase extraction (SPE) to isolate levamisole .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Use silver/gold nanoparticles as substrates for rapid detection in complex matrices (e.g., pork). Achieves recovery rates of 80–96% with RSD <6.2% .

Q. How does this compound modulate immune responses in preclinical models?

  • Mechanism : Acts as a nicotinic acetylcholine receptor (nAChR) agonist, stimulating T-cell proliferation and macrophage activity. Dosing regimens (1–5 mg/kg in mice) enhance IFN-γ and IL-2 production, validated via flow cytometry .

Q. What storage conditions preserve this compound stability?

  • Guidelines : Store as single-component solutions in methanol (1 mg/mL) at −20°C. For solid forms, use inert atmospheres and desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can thermodynamic modeling improve the purification of this compound?

  • Approach : Calculate mixing Gibbs free energy (ΔGmix) and entropy (ΔSmix) using solubility data. Optimize crystallization solvents (e.g., methanol/water mixtures) based on Hansen solubility parameters .
  • Case Study : A 2022 study achieved 99% purity using continuous segmented flow crystallizers, leveraging temperature-dependent solubility gradients .

Q. What molecular techniques detect levamisole resistance in parasitic nematodes?

  • qPCR Assays : Target single-nucleotide polymorphisms (SNPs) in the acetylcholine receptor subunit gene (Hc-acr-8) of Haemonchus contortus. Resistance correlates with reduced binding affinity (IC50 increases >10-fold) .

Q. How does pH influence the ionization state and bioactivity of this compound?

  • Analysis : At pH <8.0 (pKa = 8.0), levamisole exists as a cation, enhancing solubility in aqueous buffers. Bioactivity assays (e.g., antiviral HSV-1 studies) require pH 6.2–7.4 to maintain ionization .

Q. What are the challenges in resolving levamisole enantiomers during synthesis?

  • Resolution Methods : Chiral chromatography (Chiralpak IA column) with hexane:ethanol mobile phases. (−)-Levamisole (S-isomer) shows 20–30× higher anthelmintic activity than the R-form .

Q. How do structural modifications impact levamisole’s immunomodulatory vs. anthelmintic activities?

  • SAR Studies : Imidazothiazole ring modifications (e.g., methyl substitutions) reduce nAChR agonism but retain TLR4-mediated cytokine induction. Dose-response curves (EC50) validate dual-target effects .

Q. Methodological Considerations

Validating Purity in Pharmaceutical Formulations

  • USP Standards : Use non-aqueous titration with perchloric acid (0.1M) and crystal violet indicator. Acceptance criteria: ≥98.5% purity (dry basis) .
  • Impurity Profiling : Thin-layer chromatography (TLC) with toluene:methanol:acetic acid (45:8:4) identifies 2,3-dihydro derivatives (limit: <0.5%) .

Optimizing SERS Detection Limits for Residue Analysis

  • Protocol : Colloidal gold nanoparticles (40 nm) with 785 nm laser excitation. Calibration curves (0.1–10 ppm) yield R<sup>2</sup> >0.9. Pre-treatment involves acetonitrile extraction to remove matrix interferents .

Q. Contradictions and Clarifications

  • Molecular Formula : erroneously lists C18H35ClN2O6S. Correct formula is C11H12N2S·HCl (CAS 16595-80-5), confirmed via X-ray crystallography .

特性

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14769-73-4 (Parent)
Record name Levamisole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047518
Record name Levamisole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL)
Record name SID56463293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name LEVAMISOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

16595-80-5
Record name Levamisole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16595-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamisole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamisole hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levamisole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levamisole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVAMISOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one
Levamisole hydrochloride
CID 15710650
Levamisole hydrochloride
Reactant of Route 5
Levamisole hydrochloride
Reactant of Route 6
Levamisole hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。